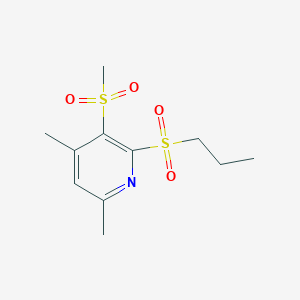
Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate: is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is a derivative of naphthalene, specifically a methyl ester of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid . This compound is used in various chemical syntheses and has applications in multiple fields including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate can be synthesized through the esterification of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and methanol mixture with a strong acid like sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Scientific Research Applications
Chemistry: Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, it is used to study the effects of ester compounds on biological systems and their potential as bioactive molecules .
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs .
Industry: In the industrial sector, it is used in the production of agrochemicals and as a solvent in various chemical processes .
Mechanism of Action
The mechanism of action of methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene (Tetralin): A hydrocarbon with similar structural features but lacks the ester functional group.
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Another ester derivative with a different substitution pattern.
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNNKNLJHYPKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2810216.png)
![1-Benzyl-4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2810218.png)
![ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2810220.png)
![N-allyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2810221.png)
![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea](/img/structure/B2810223.png)


![2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide](/img/structure/B2810228.png)

![[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2810231.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea](/img/structure/B2810233.png)
